molecular formula C14H17ClN2O2S B8791197 1-(naphthalene-2-sulfonyl)piperazine hydrochloride

1-(naphthalene-2-sulfonyl)piperazine hydrochloride

Cat. No.: B8791197
M. Wt: 312.8 g/mol
InChI Key: IBYGHOPTTMPJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(naphthalene-2-sulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C14H17ClN2O2S. It is known for its unique structure, which includes a naphthylsulfonyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 1-(naphthalene-2-sulfonyl)piperazine hydrochloride typically involves the reaction of 2-naphthalenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods .

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include controlling the temperature, reaction time, and the molar ratios of reactants. The use of solvents and catalysts may also be explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(naphthalene-2-sulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the naphthylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or alkyl halides replace hydrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols .

Scientific Research Applications

1-(naphthalene-2-sulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: In industrial settings, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(naphthalene-2-sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(naphthalene-2-sulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17ClN2O2S

Molecular Weight

312.8 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonylpiperazine;hydrochloride

InChI

InChI=1S/C14H16N2O2S.ClH/c17-19(18,16-9-7-15-8-10-16)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,15H,7-10H2;1H

InChI Key

IBYGHOPTTMPJBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-formyl-4-(2-naphthalenesulfonyl)piperazine was added ethanol (30 ml) and 1 N hydrochloric acid (100 ml), and the solution was stirred for 5 hours under reflux. The reaction solution was concentrated, and the residue was washed with ethyl acetate and dried under reduced pressure to give 1-(2-naphthalenesulfonyl)piperazine hydrochloride (43.3 g).
Name
1-formyl-4-(2-naphthalenesulfonyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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